molecular formula C13H18ClFN2O B3027408 [4-(Aminomethyl)piperidin-1-yl](4-fluorophenyl)methanone hydrochloride CAS No. 1286272-94-3

[4-(Aminomethyl)piperidin-1-yl](4-fluorophenyl)methanone hydrochloride

Cat. No.: B3027408
CAS No.: 1286272-94-3
M. Wt: 272.74
InChI Key: KMPPYKGWOMKUBK-UHFFFAOYSA-N
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Description

“4-(Aminomethyl)piperidin-1-ylmethanone hydrochloride” is a chemical compound with the molecular formula C13H17FN2O・HCl . It is used as a building block in chemical synthesis .

Scientific Research Applications

  • Synthesis and Structural Studies :

    • The compound and its derivatives are subjects of synthesis studies, exploring methods for creating it and related chemicals. One study focused on the synthesis of a similar compound using piperidine-4-carboxylic acid and ethyl carbonochloridate, with applications in fine chemical intermediates (Zheng Rui, 2010).
    • Another research explored the synthesis and structural characterization of related compounds, highlighting the significance of piperidine rings and their interactions in the molecular structure (C. S. Karthik et al., 2021).
  • Biological and Neuroprotective Activities :

    • Derivatives of this compound have been evaluated for their neuroprotective effects. In vitro and in vivo studies on compounds like (4-fluorophenyl){1-[2-(4-methoxyphenoxy)ethyl]piperidin-4-yl}methanone have shown significant neuroprotective activity, suggesting potential applications in developing new anti-ischemic stroke agents (Y. Zhong et al., 2020).
  • Potential in Medical Imaging :

    • Certain derivatives have been researched for medical imaging applications. For example, the synthesis and evaluation of [123I]-(4-fluorophenyl){1-[2-(4-iodophenyl)ethyl]piperidin-4-yl}methanone for visualization of the 5-HT2A receptor with SPECT in mice, indicating its potential as a tracer in neurological studies (P. Blanckaert et al., 2005).
  • Antimicrobial and Antitubercular Properties :

    • Some derivatives have shown promising antimicrobial and antitubercular activities. Research on compounds like 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives revealed significant antimicrobial activity against pathogenic strains (L. Mallesha & K. Mohana, 2014).
  • Exploration in Anticancer Research :

    • Piperidine derivatives are also being explored for their anticancer effects. Compounds like (substituted phenyl) {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone derivatives have shown potential in inhibiting the growth of human leukemia cells, pointing to their possible use in cancer treatment (K. Vinaya et al., 2011).

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed cautiously with water. In case of swallowing, the mouth should be rinsed and medical attention should be sought if the person feels unwell . It’s also recommended to keep away from heat, sparks, open flames, and hot surfaces .

Mechanism of Action

Target of Action

Similar compounds have been evaluated as small molecule inhibitors of cd4-gp120 binding , suggesting that this compound may also interact with similar targets.

Mode of Action

It’s suggested that it may function as an inhibitor of cd4-gp120 binding , which could potentially interfere with the entry of HIV into host cells.

Biochemical Pathways

Given its potential role as an inhibitor of cd4-gp120 binding , it may impact the HIV life cycle and related biochemical pathways.

Result of Action

Similar compounds have shown to inhibit parasite growth , suggesting that this compound may have similar effects.

Action Environment

One source suggests that it should be stored in an inert atmosphere at room temperature , indicating that certain environmental conditions may be necessary for its stability.

Properties

IUPAC Name

[4-(aminomethyl)piperidin-1-yl]-(4-fluorophenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O.ClH/c14-12-3-1-11(2-4-12)13(17)16-7-5-10(9-15)6-8-16;/h1-4,10H,5-9,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPPYKGWOMKUBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C(=O)C2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286272-94-3
Record name Methanone, [4-(aminomethyl)-1-piperidinyl](4-fluorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286272-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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